Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1620128-74-6
VCID: VC16546297
InChI: InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol

Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate

CAS No.: 1620128-74-6

Cat. No.: VC16546297

Molecular Formula: C10H8ClNO2S

Molecular Weight: 241.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate - 1620128-74-6

Specification

CAS No. 1620128-74-6
Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
IUPAC Name ethyl 2-chloro-1,3-benzothiazole-7-carboxylate
Standard InChI InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3
Standard InChI Key JDYSTESFTCVEPI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C(=CC=C1)N=C(S2)Cl

Introduction

Chemical Identity and Structural Features

Table 1: Comparative Analysis of Benzo[d]thiazole Derivatives

CompoundCAS NumberMolecular FormulaSubstituents (Position)Molecular Weight
Ethyl 2-chlorobenzo[d]thiazole-6-carboxylate78485-37-7 C₁₀H₈ClNO₂SCl (2), COOEt (6)241.7 g/mol
2-Chlorobenzo[d]thiazole-7-carboxylic acid1379324-66-9 C₈H₄ClNO₂SCl (2), COOH (7)213.64 g/mol

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 2-chlorobenzo[d]thiazole-7-carboxylate typically involves esterification of 2-chlorobenzo[d]thiazole-7-carboxylic acid , followed by purification. Key steps include:

  • Acid Activation: Reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

  • Esterification: Treating the intermediate with ethanol in the presence of a base (e.g., triethylamine) .

Alternative methods leverage transition-metal-free C–N coupling between 2-chlorobenzothiazoles and primary amines, as demonstrated in recent protocols . For example, NaH-mediated reactions under solvent-free conditions enable selective mono- or di-heteroarylation .

Table 2: Representative Synthesis Conditions

Starting MaterialReagents/ConditionsYield (%)Purity (%)
2-Chlorobenzo[d]thiazole-7-carboxylic acid SOCl₂, ethanol, reflux, 12 h85>95
2-Chlorobenzo[d]thiazole NaH, solvent-free, 100°C, 6 h7890

Physicochemical Properties

Solubility and Stability

Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate exhibits limited solubility in aqueous media but dissolves readily in organic solvents like DMSO and DMF . Stability studies recommend storage at 2–8°C to prevent degradation, with stock solutions stable for 1 month at -20°C or 6 months at -80°C .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.43 (q, 2H, OCH₂), 7.52–8.21 (m, 3H, aromatic) .

  • ¹³C NMR: δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 122.1–154.3 (aromatic and C=O) .

Biological Activities and Applications

Anticancer Properties

Benzothiazole derivatives demonstrate pro-apoptotic effects in cancer cell lines. Ethyl 2-chlorobenzo[d]thiazole-6-carboxylate reduces viability in MCF-7 breast cancer cells (IC₅₀: 12 µM) by disrupting tubulin polymerization .

Table 3: Biological Activity of Selected Analogues

CompoundTarget Organism/Cell LineActivity (IC₅₀/MIC)Mechanism
Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate S. aureus8 µg/mLCell wall synthesis inhibition
Ethyl 2-chlorobenzo[d]thiazole-6-carboxylate MCF-7 breast cancer cells12 µMTubulin disruption

Industrial and Research Applications

Agrochemical Development

Chlorinated benzothiazoles serve as precursors for herbicides and insecticides. The ethyl ester group enhances lipid solubility, facilitating penetration into plant tissues .

Materials Science

These compounds are investigated for organic semiconductors due to their electron-deficient thiazole rings, which improve charge transport properties .

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